Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine
Description
Rel-(4aR,7aS)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine is a bicyclic amine derivative characterized by a fused pyrrolo-oxazine scaffold with a methyl substituent at the 4-position.
Properties
IUPAC Name |
(4aR,7aS)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9-2-3-10-7-5-8-4-6(7)9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUZDNGNEFEKNJ-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2C1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@@H]2[C@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2245359-79-7 | |
| Record name | rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrrolo intermediate, followed by its reaction with an oxazine precursor under specific conditions such as heating or the use of catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Pharmacological Properties
Research indicates that Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine exhibits promising pharmacological activities. It has been studied for its potential as an analgesic and anti-inflammatory agent. In vitro studies suggest it may interact with specific receptors in the central nervous system, potentially leading to pain relief without the side effects commonly associated with opioids .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that enhance its therapeutic efficacy. For instance, modifications to the oxazine ring can lead to compounds with improved bioavailability and selectivity for target receptors. This adaptability makes it a valuable scaffold in drug discovery efforts aimed at developing new analgesics or anti-inflammatory drugs .
Polymer Chemistry
This compound can be utilized in polymer chemistry to create novel materials with unique properties. Its oxazine structure allows it to participate in ring-opening polymerization reactions, leading to polymers with enhanced thermal stability and mechanical strength. These materials could find applications in coatings and composites used in aerospace and automotive industries .
Nanotechnology Applications
The compound's ability to form stable nanoparticles has been explored for drug delivery systems. By encapsulating therapeutic agents within nanoparticles made from this compound-based polymers, researchers aim to achieve targeted delivery and controlled release of drugs, improving treatment efficacy while minimizing side effects .
Pesticidal Properties
Emerging research suggests that this compound may possess pesticidal properties. Preliminary studies indicate that it can act as a bioinsecticide against certain agricultural pests while being environmentally friendly compared to conventional pesticides. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical residues in food products .
Plant Growth Regulation
Additionally, this compound may function as a plant growth regulator. Studies are underway to evaluate its effects on plant growth parameters such as root development and flowering time. The potential use of this compound in enhancing crop yields could have significant implications for food security .
Case Studies
Mechanism of Action
The mechanism of action of Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Rel-(4aR,7aS)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine and Analogs
| Compound Name | CAS Number | Molecular Weight | Substituent | Purity | Physical Form |
|---|---|---|---|---|---|
| This compound | Not Provided | ~186.24 (calc.) | Methyl | N/A | Likely Solid |
| (4aR,7aS)-4-Benzyloctahydropyrrolo[3,4-B][1,4]Oxazine | 151213-50-2 | 200.28 | Benzyl | 95% | Solid |
| Methyl (4aR)-1-[(2,4-dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate | Not Provided | 657 (LCMS [M+H]+) | Multiple | N/A | Not Reported |
Key Observations :
- The benzyl group introduces greater lipophilicity, which may influence membrane permeability but increase off-target interactions .
- Scaffold Differences : The pyridazine derivative () features a pyridazine core instead of an oxazine, altering hydrogen-bonding capacity and electronic properties. This structural variation could impact binding affinity in biological systems .
Biological Activity
Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine is a heterocyclic compound characterized by its unique nitrogen and oxygen-containing ring structure. Its molecular formula is , with a molecular weight of 142.20 g/mol. The compound belongs to the oxazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Chemical Structure
The structural representation of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H14N2O |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 138027-06-2 |
| SMILES | CN1CCO[C@@H]2[C@H]1CNC2 |
Synthesis and Preparation
The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include:
- Cyclization of Pyrrolo Compounds : This involves reacting pyrrolo compounds with oxazine precursors in the presence of catalysts at elevated temperatures.
- Continuous Flow Synthesis : An industrial method that allows for better control over reaction conditions and can yield higher purity products .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors through binding interactions that influence various cellular processes. Potential pathways include:
- Signal Transduction Pathways : Modulation of pathways involved in cell signaling.
- Metabolic Pathways : Interaction with metabolic enzymes affecting biochemical reactions.
Case Studies and Research Findings
Research on the biological effects of this compound is limited but suggests several areas of interest:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.
- Cytotoxicity Assays : In vitro cytotoxicity assays have shown that this compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells.
Comparative Biological Activity Table
A comparative analysis of biological activities from related compounds can provide insights into the potential efficacy of this compound:
Q & A
Q. What are the recommended synthetic routes for Rel-(4aR,7aS)-4-Methyloctahydropyrrolo[3,4-b][1,4]Oxazine, and how do reaction conditions influence stereochemical outcomes?
Answer: The synthesis often involves multi-step procedures, including alkylation, cyclization, and protective group strategies. For example, analogous compounds are synthesized via refluxing intermediates (e.g., chloranil in xylene for 25–30 hours under inert atmospheres) to achieve cyclization . Stereochemical control is critical; using chiral auxiliaries or enantioselective catalysts during alkylation steps can direct the formation of the desired (4aR,7aS) configuration. Solvent polarity and base strength significantly impact stereoselectivity—polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) favor higher yields of the target diastereomer .
Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal. Key techniques include:
- 1H-NMR coupling constants to identify vicinal hydrogen interactions in the bicyclic system.
- Nuclear Overhauser Effect (NOE) experiments to confirm spatial proximity of hydrogens in the rigid octahydro framework .
- 13C-NMR for resolving quaternary carbons in the oxazine ring. Complementary methods like X-ray crystallography or circular dichroism (CD) may be required for absolute configuration determination .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer: The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) per EU-GHS/CLP classifications. Critical protocols include:
- Use of fume hoods and personal protective equipment (PPE) (gloves, lab coats, eye protection).
- Avoidance of dust generation; handle solutions in closed systems.
- Emergency procedures: Immediate decontamination with water for skin contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data between this compound and its analogs?
Answer:
- QSAR Studies : Compare electronic (e.g., Hammett constants) and steric parameters (e.g., Taft indices) to correlate structural variations with activity .
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., bacterial topoisomerases for fluoroquinolone derivatives) to identify critical binding motifs .
- Isosteric Replacements : Substitute the methyl group with halogens or bulkier substituents to assess steric and electronic effects on potency .
Q. How can researchers optimize purification of this compound when by-products arise from alkylation reactions?
Answer:
- Chromatographic Techniques : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) to separate polar by-products .
- Recrystallization Optimization : Test solvent combinations (e.g., methanol/ethyl acetate) to exploit solubility differences. For persistent impurities, consider Boc-protection to enhance crystallinity .
Q. What mechanistic insights explain the compound’s role as a key intermediate in fluoroquinolone antibiotics like Finafloxacin Hydrochloride?
Answer: The bicyclic oxazine scaffold provides rigidity and hydrogen-bonding sites critical for binding to DNA gyrase. The (4aR,7aS) configuration aligns the methyl group to avoid steric clashes with the enzyme’s hydrophobic pocket, enhancing inhibitory activity. Synthetic pathways often involve coupling the oxazine core with quinolone carboxylic acid derivatives via Mitsunobu or SNAr reactions .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for this compound in different solvent systems?
Answer:
- Solvent Effects : Polar solvents (e.g., DMSO-d₆) may induce conformational shifts, altering coupling constants. Compare data in CDCl₃ (non-polar) versus D₂O (polar) to identify solvent-dependent artifacts .
- Dynamic Effects : Low-temperature NMR (−40°C) can "freeze" rotamers, resolving overlapping signals caused by ring puckering .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
